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Compound of Interest

Compound Name: MK-8282

Cat. No.: B1193332

Watertown, MA and Gosselies, Belgium - Belrestotug (formerly MK-8282, also known as EOS-
448), a human immunoglobulin G1 (IgG1) monoclonal antibody targeting the T-cell
immunoreceptor with Ig and ITIM domains (TIGIT), has recently seen the termination of its
development program. This decision was made by GSK and iTeos Therapeutics following a
review of interim data from the Phase 2 GALAXIES clinical trials[1]. While the combination of
belrestotug and the anti-PD-1 antibody dostarlimab showed a clinically meaningful
improvement in the primary endpoint of objective response rate (ORR), it failed to demonstrate
a significant benefit in the secondary endpoint of progression-free survival (PFS) in patients
with non-small cell lung cancer (NSCLC)[2][3].

This in-depth technical guide provides a comprehensive overview of the discovery, mechanism
of action, and clinical development of belrestotug, culminating in the data that led to the
cessation of its development.

Discovery and Rationale

Belrestotug was developed as a high-affinity, potent anti-TIGIT monoclonal antibody designed
to enhance the antitumor immune response[4]. TIGIT is an inhibitory receptor expressed on
various immune cells, including T cells and Natural Killer (NK) cells, and plays a crucial role in
suppressing the immune system's ability to fight cancer[5][6][7]. By blocking TIGIT, belrestotug
was intended to "release the brakes" on the immune system, allowing for a more robust anti-
cancer attack. The rationale for its development was rooted in the understanding of the
TIGIT/CD226 signaling axis, a critical pathway in immune cell activation.
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Mechanism of Action: The TIGIT/CD226 Axis

Belrestotug's mechanism of action is centered on the modulation of the TIGIT/CD226 pathway.
TIGIT and the co-stimulatory receptor CD226 share the same ligands, primarily the poliovirus
receptor (PVR) and nectin-2, which are often expressed on tumor cells[5][6][8]. TIGIT binds to
these ligands with higher affinity than CD226, leading to an inhibitory signal that dampens T
cell and NK cell activity[5][7].

Belrestotug was designed to block the interaction between TIGIT and its ligands. This has two
key effects:

o Direct Blockade of Inhibitory Signaling: By preventing ligand binding, belrestotug directly
inhibits the downstream inhibitory signals mediated by TIGIT.

o Enhancement of Co-stimulatory Signaling: By preventing TIGIT from outcompeting CD226
for ligand binding, belrestotug allows for increased CD226-mediated co-stimulatory signals,
leading to enhanced T cell and NK cell activation, proliferation, and cytokine production[7].

Furthermore, as an IgG1 antibody, belrestotug was designed to have a multifaceted immune
modulatory mechanism by engaging with Fcy receptors (FcyR), which can induce cytokine
release and antibody-dependent cellular cytotoxicity (ADCC), potentially leading to the
depletion of immunosuppressive T regulatory cells (Tregs) that express high levels of TIGIT[4]

[9].
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Belrestotug's Mechanism of Action in the TIGIT/CD226 Pathway.

Clinical Development and Trial Results

The primary investigation into the efficacy and safety of belrestotug was the Phase 2
GALAXIES Lung-201 platform study (NCT05565378)[10][11]. This open-label, randomized trial
evaluated belrestotug in combination with the PD-1 inhibitor dostarlimab in patients with
previously untreated, unresectable, locally advanced or metastatic NSCLC with high PD-L1
expression (tumor proportion score = 50%)[2][3][10].

Experimental Protocol: GALAXIES Lung-201 (Substudy
1)
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o Objective: To evaluate the safety and efficacy of belrestotug in combination with dostarlimab
compared to dostarlimab monotherapy.

» Patient Population: Previously untreated, unresectable, locally advanced or metastatic
NSCLC with PD-L1 TPS = 50%, EGFR and ALK wild-type, and no other actionable driver
mutations[2][3].

e Treatment Arms:

[e]

Dostarlimab 500 mg every 3 weeks (monotherapy)

o

Dostarlimab 500 mg every 3 weeks + Belrestotug 100 mg

[¢]

Dostarlimab 500 mg every 3 weeks + Belrestotug 400 mg

[¢]

Dostarlimab 500 mg every 3 weeks + Belrestotug 1000 mg[3]

e Primary Endpoint: Objective Response Rate (ORR)[2][3].

e Secondary Endpoint: Progression-Free Survival (PFS)[2][12].
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Simplified Workflow of the GALAXIES Lung-201 Clinical Trial.

Efficacy Data

The combination of belrestotug and dostarlimab demonstrated a clinically meaningful

improvement in ORR across all dose cohorts compared to dostarlimab monotherapy[10][13].

However, the improvement in ORR did not translate into a significant benefit in PFS, which

ultimately led to the termination of the development program[2][3][14].
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Investigator-

Number of Patients Confirmed ORR
Treatment Arm Assessed ORR

(n) (95% Cl)

(95% CiI)

Dostarlimab 32 37.5% (21.1% - 28.1% (13.7% -
Monotherapy 56.3%) 46.7%)
Dostarlimab + 20 63.3% (43.9% - 60.0% (40.6% -
Belrestotug 100 mg 80.1%) 77.3%)
Dostarlimab + - 65.6% (46.8% - 59.4% (40.6% -
Belrestotug 400 mg 81.4%) 76.3%)
Dostarlimab + 30 76.7% (57.7% - 63.3% (43.9% -
Belrestotug 1000 mg 90.1%) 80.1%)

Data from the
GALAXIES Lung-201
study as presented at
the 2024 ESMO
Congress[2][10].

Safety and Tolerability

The addition of belrestotug to dostarlimab resulted in an increase in treatment-related adverse
events (TRAEs) and immune-related adverse events (irAEs) compared to dostarlimab
monotherapy[10]. While these were generally considered manageable, the toxicity profile,
particularly at higher doses, was a notable factor[15].
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Dostarlimab +

Adverse Event Dostarlimab Dostarlimab + Dostarlimab +

Belrestotug
Category (Any  Monotherapy Belrestotug Belrestotug 00

m

Grade) (n=32) 100 mg (n=30) 400 mg (n=32) 2

(n=30)
Treatment-
Emergent AEs 91% 97% 97% 100%
(TEAES)
Grade 23 TEAEs 44% 63% 50% 53%
Treatment-
Related AEs 59% 80% 84% 97%
(TRAES)
Grade 23 TRAEs 16% 33% 22% 43%
Immune-Related

) 19% 67% 56% 73%

AEs (irAEs)
Grade =3 irAEs 13% 30% 16% 37%

Data from the
GALAXIES
Lung-201
study[2][10].

Conclusion

The development of belrestotug (MK-8282) represents a significant effort in the exploration of
the TIGIT/CD226 axis as a therapeutic target in immuno-oncology. While the combination of
belrestotug and dostarlimab demonstrated promising activity in terms of objective response
rates, the failure to achieve a meaningful improvement in progression-free survival in the
GALAXIES Lung-201 trial ultimately led to the discontinuation of the program. The data from
this and other TIGIT-targeting programs will be invaluable to the scientific community in
understanding the complexities of the tumor microenvironment and the future of immuno-
oncology drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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